molecular formula C13H12N4OS B12597690 6-(o-tolylmethylsulfanyl)-9H-purin-2-ol CAS No. 646510-64-7

6-(o-tolylmethylsulfanyl)-9H-purin-2-ol

Cat. No.: B12597690
CAS No.: 646510-64-7
M. Wt: 272.33 g/mol
InChI Key: BTUWBXAHRVGVQY-UHFFFAOYSA-N
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Description

6-(o-tolylmethylsulfanyl)-9H-purin-2-ol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(o-tolylmethylsulfanyl)-9H-purin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and o-tolylmethylsulfanyl reagents.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (80-120°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To optimize yield and efficiency.

    Purification: Techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at the 2- or 6-positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

6-(o-tolylmethylsulfanyl)-9H-purin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(o-tolylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in nucleotide metabolism or DNA/RNA synthesis.

    Pathways Involved: It can inhibit or modulate enzymatic activities, leading to altered cellular processes such as replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 6-(m-tolylmethylsulfanyl)-9H-purin-2-ol
  • 6-(p-tolylmethylsulfanyl)-9H-purin-2-ol
  • 6-(phenylmethylsulfanyl)-9H-purin-2-ol

Uniqueness

6-(o-tolylmethylsulfanyl)-9H-purin-2-ol is unique due to the specific positioning of the o-tolylmethylsulfanyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

646510-64-7

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

6-[(2-methylphenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C13H12N4OS/c1-8-4-2-3-5-9(8)6-19-12-10-11(15-7-14-10)16-13(18)17-12/h2-5,7H,6H2,1H3,(H2,14,15,16,17,18)

InChI Key

BTUWBXAHRVGVQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

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